7-(Dodecyloxy)-2H-1-benzopyran-2-one
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Overview
Description
7-(Dodecyloxy)-2H-1-benzopyran-2-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a dodecyloxy group attached to the 7th position of the benzopyran ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dodecyloxy)-2H-1-benzopyran-2-one typically involves the alkylation of 7-hydroxy-2H-1-benzopyran-2-one with dodecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the dodecyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-(Dodecyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzopyran ring to dihydrobenzopyran derivatives.
Substitution: The dodecyloxy group can be replaced by other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyran derivatives.
Scientific Research Applications
7-(Dodecyloxy)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(Dodecyloxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-(Octyloxy)-2H-1-benzopyran-2-one
- 7-(Hexadecyloxy)-2H-1-benzopyran-2-one
- 7-(Butyloxy)-2H-1-benzopyran-2-one
Uniqueness
7-(Dodecyloxy)-2H-1-benzopyran-2-one is unique due to its specific dodecyloxy group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter or longer alkyl chains, the dodecyloxy group provides an optimal balance of hydrophobicity and molecular size, influencing its solubility, reactivity, and biological activity.
Properties
CAS No. |
85389-85-1 |
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Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
7-dodecoxychromen-2-one |
InChI |
InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18-13-15-21(22)24-20(18)17-19/h12-15,17H,2-11,16H2,1H3 |
InChI Key |
CNVYZWQFAPGKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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